3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
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Overview
Description
3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that features a furan ring, a hydrazone linkage, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization with appropriate triazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and triazine moieties. These interactions can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde derivatives: Share the furan ring and hydrazone linkage.
Triazine derivatives: Share the triazine ring structure.
Hydrazone derivatives: Share the hydrazone linkage.
Uniqueness
3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to the combination of its furan, hydrazone, and triazine moieties, which confer distinct chemical and biological properties
Biological Activity
The compound 3-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazine-5-one is a member of the hydrazone class of compounds, which are known for their diverse biological activities. This article explores its synthesis, biological activities, and potential applications based on recent research findings.
Synthesis
The synthesis of the compound typically involves the condensation of furan-2-carbaldehyde with a suitable hydrazine derivative. The reaction often requires specific conditions such as controlled temperature and the use of solvents like ethanol. The final product can be purified through crystallization techniques to obtain high-purity samples for biological testing.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of hydrazone derivatives, including those containing furan moieties. The compound has shown significant activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 µg/mL |
Escherichia coli | 30 µg/mL |
Pseudomonas aeruginosa | 40 µg/mL |
These results indicate that the compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria .
Anticonvulsant Activity
In a picrotoxin-induced convulsion model, derivatives similar to this compound have been evaluated for anticonvulsant properties. For instance, modifications in the structure have been correlated with increased efficacy in seizure protection:
Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
---|---|---|---|
Compound 1 | 18.4 | 170.2 | 9.2 |
The presence of specific functional groups appears to enhance the anticonvulsant activity, suggesting a structure-activity relationship that could be further explored .
Cytotoxicity Studies
The compound has also been tested for cytotoxic effects against various cancer cell lines. In particular, it has shown promising results in inhibiting cell proliferation:
Cell Line | IC50 (µM) |
---|---|
A-431 (epidermoid carcinoma) | <10 |
Jurkat (T-cell leukemia) | <15 |
These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .
Structure-Activity Relationship (SAR)
The biological activity of hydrazones like this compound is often influenced by their structural features. Key aspects include:
- Furan Ring : Enhances interaction with biological targets.
- Hydrazine Moiety : Critical for biological activity; modifications can lead to varying potencies.
- Triazine Core : Contributes to stability and pharmacological properties.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds:
- Antimicrobial Evaluation : A study demonstrated that furan-containing hydrazones exhibited higher antibacterial activity compared to their non-furan analogs due to enhanced lipophilicity and better membrane penetration .
- Cytotoxicity Assessment : Research on related triazine derivatives revealed significant cytotoxicity against multiple cancer cell lines, highlighting the importance of substituents on the triazine ring in modulating activity .
Properties
IUPAC Name |
3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-6-8(15)11-9(14-12-6)13-10-5-7-3-2-4-16-7/h2-5H,1H3,(H2,11,13,14,15)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDHXDAJKWXSFF-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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